molecular formula C12H25N3 B1582360 N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine CAS No. 5123-26-2

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine

Cat. No.: B1582360
CAS No.: 5123-26-2
M. Wt: 211.35 g/mol
InChI Key: VBPWZDGHWDCOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is a chemical compound with the molecular formula C12H25N3. It is a diamine derivative featuring two cyclohexane rings connected by a diamine group, with an amino group attached to the fourth carbon of one of the rings. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Reduction of Diamine Derivatives: One common synthetic route involves the reduction of a suitable diamine derivative, such as 1,4-cyclohexanediamine, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

  • Amination of Cyclohexane Derivatives: Another method involves the amination of cyclohexane derivatives, where an amine group is introduced to the cyclohexane ring through reactions with ammonia or primary amines under high pressure and temperature.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, is maintained.

  • Continuous Flow Processes: Continuous flow reactors are also employed for large-scale production, offering advantages in terms of efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: The compound can be reduced to form amines or diamines, typically using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Substitution Reactions: Substitution reactions can occur at the amino groups, where the amino hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and catalytic conditions.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogenation catalysts.

  • Substitution: Alkyl halides, acyl chlorides, and strong bases.

Major Products Formed:

  • Oxidation Products: Cyclohexanone derivatives, amino alcohols.

  • Reduction Products: Cyclohexylamine derivatives, diamines.

  • Substitution Products: Alkylated or acylated amines.

Scientific Research Applications

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

  • Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and infectious diseases.

  • Industry: The compound is employed in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the compound's structure and the biological system .

Comparison with Similar Compounds

  • 1,4-Diaminocyclohexane: A closely related compound with two amino groups on the cyclohexane ring.

  • N-(4-Aminocyclohexyl)acetamide: Another derivative with an acetamide group attached to the amino group.

  • N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide: A compound featuring a pyrimidine ring attached to the amino group.

Uniqueness: N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine is unique in its structural arrangement, providing distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWZDGHWDCOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329084
Record name N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-26-2
Record name N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Reactant of Route 2
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Reactant of Route 3
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Reactant of Route 4
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Reactant of Route 5
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
Reactant of Route 6
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.